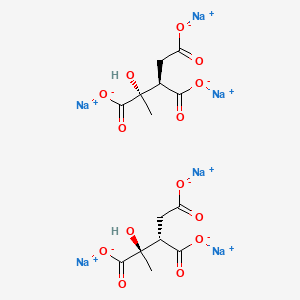

DL-threo-2-methylisocitrate (sodium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DL-threo-2-methylisocitrate (sodium) is a chemical compound that serves as a substrate for isocitrate lyase 1 (ICL1). This enzyme is involved in the glyoxylate and methylcitrate cycles, which are crucial metabolic pathways in various microorganisms, including Mycobacterium tuberculosis . The compound is often used in scientific research to study these metabolic pathways and their implications in microbial physiology and pathogenesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of DL-threo-2-methylisocitrate (sodium) typically involves the chemical modification of isocitrateThe reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the correct stereochemistry of the product .

Industrial Production Methods: Industrial production of DL-threo-2-methylisocitrate (sodium) involves large-scale chemical synthesis using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Reaktionstypen: DL-threo-2-Methylisocitrat (Natrium) unterliegt hauptsächlich enzymatischen Reaktionen, insbesondere denen, die von Isocitratlyase 1 katalysiert werden. Diese Reaktionen beinhalten den Abbau des Isocitratmoleküls unter Bildung von Succinat und Glyoxylat .

Häufige Reagenzien und Bedingungen: Die enzymatischen Reaktionen mit DL-threo-2-Methylisocitrat (Natrium) erfordern typischerweise das Vorhandensein von Isocitratlyase 1 und spezifischen Kofaktoren wie Magnesiumionen. Die Reaktionen werden unter physiologischen Bedingungen durchgeführt, einschließlich neutralem pH-Wert und moderaten Temperaturen .

Hauptprodukte: Die Hauptprodukte der enzymatischen Reaktionen mit DL-threo-2-Methylisocitrat (Natrium) sind Succinat und Glyoxylat. Diese Produkte werden im Glyoxylat- und Methylcitratzyklus weiter metabolisiert .

Wissenschaftliche Forschungsanwendungen

DL-threo-2-Methylisocitrat (Natrium) wird in der wissenschaftlichen Forschung häufig verwendet, um die Glyoxylat- und Methylcitratzyklen zu untersuchen. Diese Studien haben erhebliche Auswirkungen auf das Verständnis des mikrobiellen Stoffwechsels, insbesondere bei pathogenen Mikroorganismen wie Mycobacterium tuberculosis . Die Verbindung wird auch in der Medikamentenentwicklungsforschung verwendet, um potenzielle Inhibitoren von Isocitratlyase 1 zu identifizieren, die als Therapeutika gegen Tuberkulose dienen könnten .

5. Wirkmechanismus

Der Wirkmechanismus von DL-threo-2-Methylisocitrat (Natrium) beinhaltet seine Rolle als Substrat für Isocitratlyase 1. Das Enzym katalysiert den Abbau der Verbindung unter Bildung von Succinat und Glyoxylat. Diese Reaktion ist ein wichtiger Schritt in den Glyoxylat- und Methylcitratzyklen, die für das Überleben und die Virulenz bestimmter Mikroorganismen unerlässlich sind . Die molekularen Zielstrukturen von DL-threo-2-Methylisocitrat (Natrium) sind in erster Linie die aktiven Zentren von Isocitratlyase 1 .

Ähnliche Verbindungen:

- Threo-DL-Isocitrat

- Threo-DL-Methylisocitrat

- Threo-DL-Ethylisocitrat

Vergleich: DL-threo-2-Methylisocitrat (Natrium) ist aufgrund des Vorhandenseins einer Methylgruppe an der zweiten Kohlenstoffposition einzigartig, die es von anderen Isocitratderivaten unterscheidet. Diese strukturelle Modifikation beeinflusst seine Wechselwirkung mit Isocitratlyase 1, was zu unterschiedlichen kinetischen Parametern wie Km- und kcat-Werten führt . Der höhere Km-Wert der Verbindung im Vergleich zu Threo-DL-Isocitrat weist auf eine geringere Affinität zum Enzym hin, während der niedrigere kcat-Wert auf eine langsamere katalytische Rate hindeutet .

Wirkmechanismus

The mechanism of action of DL-threo-2-methylisocitrate (sodium) involves its role as a substrate for isocitrate lyase 1. The enzyme catalyzes the cleavage of the compound to produce succinate and glyoxylate. This reaction is a key step in the glyoxylate and methylcitrate cycles, which are essential for the survival and virulence of certain microorganisms . The molecular targets of DL-threo-2-methylisocitrate (sodium) are primarily the active sites of isocitrate lyase 1 .

Vergleich Mit ähnlichen Verbindungen

- Threo-DL-isocitrate

- Threo-DL-methylisocitrate

- Threo-DL-ethylisocitrate

Comparison: DL-threo-2-methylisocitrate (sodium) is unique due to the presence of a methyl group at the second carbon position, which distinguishes it from other isocitrate derivatives. This structural modification affects its interaction with isocitrate lyase 1, resulting in different kinetic parameters such as Km and kcat values . The compound’s higher Km value compared to threo-DL-isocitrate indicates a lower affinity for the enzyme, while its lower kcat value suggests a slower catalytic rate .

Eigenschaften

IUPAC Name |

hexasodium;(2R,3S)-3-hydroxybutane-1,2,3-tricarboxylate;(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H10O7.6Na/c2*1-7(14,6(12)13)3(5(10)11)2-4(8)9;;;;;;/h2*3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;;;;/q;;6*+1/p-6/t2*3-,7-;;;;;;/m10....../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUNWLYVWGUPOT-FLAQYFRFSA-H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]([C@H](CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.C[C@]([C@@H](CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Na6O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1aR,5aR,5bS,8R,8aS,9aS,9bS,9cS)-8-Acetyl-4-chloro-8a,9b-dimethyl-2-oxo-1a,2,5a,5b,6,7,8,8a,9,9a,9b,9c-dodecahydro-1H-cyclopropa[a]pentaleno[1,2-h]naphthalen-8-yl acetate](/img/structure/B8068691.png)

![1-[(3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B8068692.png)

![3-(6-Fluoro-1-aza-10-azoniatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;chloride](/img/structure/B8068696.png)

![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-1H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B8068719.png)

![7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B8068756.png)